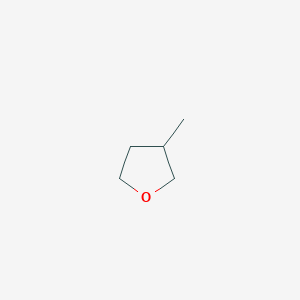

3-Methyltetrahydrofuran

Cat. No. B083541

Key on ui cas rn:

13423-15-9

M. Wt: 86.13 g/mol

InChI Key: LJPCNSSTRWGCMZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05990324

Procedure details

A stainless steel-made tubular reactor to be used as a hydrogenation reactor having an inside diameter of 15 mm and a length of 300 mm was packed inside with 10 g of copper-chromite as the catalyst roughly uniformized in particle size of 10 to 20 mesh (produced by Nissan Girdler Catalyst Co.,Ltd. under the trade name: G-99C in the form of pellets). Subsequently, a catalyst reduction was carried out at 150 to 200° C. by passing through the reactor, hydrogen gas diluted with nitrogen to 0.5 to 5% by volume by the conventional method with sufficient care not to form a hot spot. Thereafter, the feed gas to the reactor was switched to pure hydrogen at a pressure of 70 kg/cm2G, a purge gas SV of 500 hr-1 and a catalyst bed temperature of 230° C. Then, the tubular reactor was charged at an upper portion thereof with a starting material for reaction consisting of a solution of 30 parts by weight of 2-methyl-γ-butyrolactone which had been obtained in Example 3 in 70 parts by weight of m-xylene at a rate of 3.3 g per hour. The effluent through a lower portion thereof was cooled and degasified to collect the reaction product. After the lapse of 5 hours from the start of the reaction, the reaction product was collected for one hour and analyzed by gas chromatography. As a result, the objective 3-methyltetrahydrofuran was obtained in a yield of 90.1% in a conversion efficiency of 2-methyl-γ-butyro-lactone of 100% in a yield of 0.5% methyl isobutyrate, while methanol was not detected in the reaction product throughout the reaction period.

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

10

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

30

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

[H][H].[CH3:3][CH:4]1[CH2:9][CH2:8][O:7][C:5]1=[O:6].C1(C)C=CC=C(C)C=1>[Cu].[Cr]([O-])([O-])=O.CO>[CH3:3][CH:4]1[CH2:9][CH2:8][O:7][CH2:5]1.[CH3:3][CH:4]1[CH2:9][CH2:8][O:7][C:5]1=[O:6].[C:5]([O:7][CH3:8])(=[O:6])[CH:4]([CH3:9])[CH3:3] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu].[Cr](=O)([O-])[O-]

|

Step Three

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

10

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

30

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1C(=O)OCC1

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC(=CC=C1)C)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to be used as a hydrogenation reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

produced by Nissan Girdler Catalyst Co.,Ltd

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was carried out at 150 to 200° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with nitrogen to 0.5 to 5% by volume by the conventional method with sufficient care not

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a hot spot

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a purge gas SV of 500 hr

|

|

Duration

|

500 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a catalyst bed temperature of 230° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Then, the tubular reactor was charged at an upper portion

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

with a starting material for reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The effluent through a lower portion thereof was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to collect the reaction product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the lapse of 5 hours from the start of the reaction

|

|

Duration

|

5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction product was collected for one hour

|

|

Duration

|

1 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1COCC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1C(=O)OCC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(C)C)(=O)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 0.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05990324

Procedure details

A stainless steel-made tubular reactor to be used as a hydrogenation reactor having an inside diameter of 15 mm and a length of 300 mm was packed inside with 10 g of copper-chromite as the catalyst roughly uniformized in particle size of 10 to 20 mesh (produced by Nissan Girdler Catalyst Co.,Ltd. under the trade name: G-99C in the form of pellets). Subsequently, a catalyst reduction was carried out at 150 to 200° C. by passing through the reactor, hydrogen gas diluted with nitrogen to 0.5 to 5% by volume by the conventional method with sufficient care not to form a hot spot. Thereafter, the feed gas to the reactor was switched to pure hydrogen at a pressure of 70 kg/cm2G, a purge gas SV of 500 hr-1 and a catalyst bed temperature of 230° C. Then, the tubular reactor was charged at an upper portion thereof with a starting material for reaction consisting of a solution of 30 parts by weight of 2-methyl-γ-butyrolactone which had been obtained in Example 3 in 70 parts by weight of m-xylene at a rate of 3.3 g per hour. The effluent through a lower portion thereof was cooled and degasified to collect the reaction product. After the lapse of 5 hours from the start of the reaction, the reaction product was collected for one hour and analyzed by gas chromatography. As a result, the objective 3-methyltetrahydrofuran was obtained in a yield of 90.1% in a conversion efficiency of 2-methyl-γ-butyro-lactone of 100% in a yield of 0.5% methyl isobutyrate, while methanol was not detected in the reaction product throughout the reaction period.

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

10

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

30

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

[H][H].[CH3:3][CH:4]1[CH2:9][CH2:8][O:7][C:5]1=[O:6].C1(C)C=CC=C(C)C=1>[Cu].[Cr]([O-])([O-])=O.CO>[CH3:3][CH:4]1[CH2:9][CH2:8][O:7][CH2:5]1.[CH3:3][CH:4]1[CH2:9][CH2:8][O:7][C:5]1=[O:6].[C:5]([O:7][CH3:8])(=[O:6])[CH:4]([CH3:9])[CH3:3] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu].[Cr](=O)([O-])[O-]

|

Step Three

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

10

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

30

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1C(=O)OCC1

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC(=CC=C1)C)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to be used as a hydrogenation reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

produced by Nissan Girdler Catalyst Co.,Ltd

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was carried out at 150 to 200° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with nitrogen to 0.5 to 5% by volume by the conventional method with sufficient care not

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a hot spot

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a purge gas SV of 500 hr

|

|

Duration

|

500 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a catalyst bed temperature of 230° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Then, the tubular reactor was charged at an upper portion

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

with a starting material for reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The effluent through a lower portion thereof was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to collect the reaction product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the lapse of 5 hours from the start of the reaction

|

|

Duration

|

5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction product was collected for one hour

|

|

Duration

|

1 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1COCC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1C(=O)OCC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(C)C)(=O)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 0.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05990324

Procedure details

A stainless steel-made tubular reactor to be used as a hydrogenation reactor having an inside diameter of 15 mm and a length of 300 mm was packed inside with 10 g of copper-chromite as the catalyst roughly uniformized in particle size of 10 to 20 mesh (produced by Nissan Girdler Catalyst Co.,Ltd. under the trade name: G-99C in the form of pellets). Subsequently, a catalyst reduction was carried out at 150 to 200° C. by passing through the reactor, hydrogen gas diluted with nitrogen to 0.5 to 5% by volume by the conventional method with sufficient care not to form a hot spot. Thereafter, the feed gas to the reactor was switched to pure hydrogen at a pressure of 70 kg/cm2G, a purge gas SV of 500 hr-1 and a catalyst bed temperature of 230° C. Then, the tubular reactor was charged at an upper portion thereof with a starting material for reaction consisting of a solution of 30 parts by weight of 2-methyl-γ-butyrolactone which had been obtained in Example 3 in 70 parts by weight of m-xylene at a rate of 3.3 g per hour. The effluent through a lower portion thereof was cooled and degasified to collect the reaction product. After the lapse of 5 hours from the start of the reaction, the reaction product was collected for one hour and analyzed by gas chromatography. As a result, the objective 3-methyltetrahydrofuran was obtained in a yield of 90.1% in a conversion efficiency of 2-methyl-γ-butyro-lactone of 100% in a yield of 0.5% methyl isobutyrate, while methanol was not detected in the reaction product throughout the reaction period.

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

10

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

30

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

[H][H].[CH3:3][CH:4]1[CH2:9][CH2:8][O:7][C:5]1=[O:6].C1(C)C=CC=C(C)C=1>[Cu].[Cr]([O-])([O-])=O.CO>[CH3:3][CH:4]1[CH2:9][CH2:8][O:7][CH2:5]1.[CH3:3][CH:4]1[CH2:9][CH2:8][O:7][C:5]1=[O:6].[C:5]([O:7][CH3:8])(=[O:6])[CH:4]([CH3:9])[CH3:3] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu].[Cr](=O)([O-])[O-]

|

Step Three

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

10

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

30

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1C(=O)OCC1

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC(=CC=C1)C)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to be used as a hydrogenation reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

produced by Nissan Girdler Catalyst Co.,Ltd

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was carried out at 150 to 200° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with nitrogen to 0.5 to 5% by volume by the conventional method with sufficient care not

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a hot spot

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a purge gas SV of 500 hr

|

|

Duration

|

500 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a catalyst bed temperature of 230° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Then, the tubular reactor was charged at an upper portion

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

with a starting material for reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The effluent through a lower portion thereof was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to collect the reaction product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the lapse of 5 hours from the start of the reaction

|

|

Duration

|

5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction product was collected for one hour

|

|

Duration

|

1 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1COCC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1C(=O)OCC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(C)C)(=O)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 0.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |